

4-Nitrophenyl Isothiocyanate: A Versatile Intermediate in the Synthesis of Novel Therapeutics

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Compound of Interest

Compound Name: *4-Nitrophenyl isothiocyanate*

Cat. No.: B147366

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Application Note

Introduction

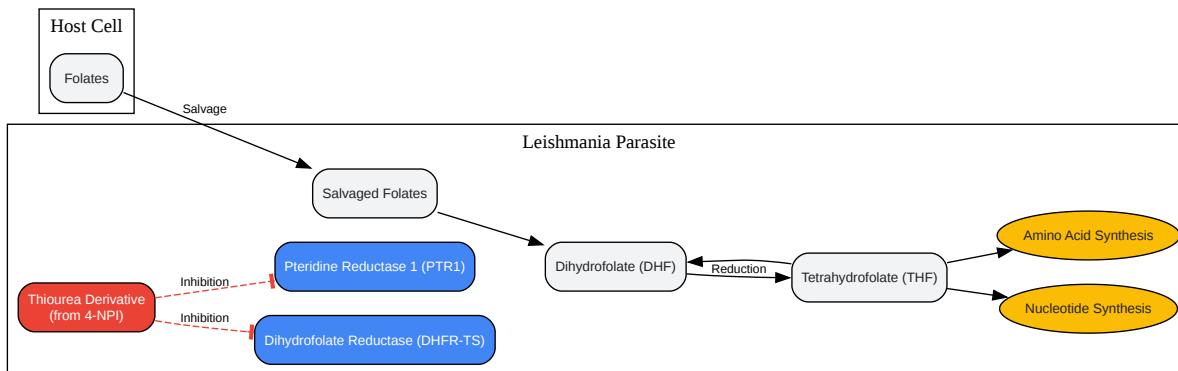
4-Nitrophenyl isothiocyanate (4-NPI) is a versatile bifunctional reagent extensively utilized as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its isothiocyanate group readily reacts with primary and secondary amines to form thiourea derivatives, while the nitro group can be further modified, making it a valuable scaffold in drug discovery. This document provides an overview of the applications of 4-NPI in the synthesis of potential antileishmanial and anticancer agents, complete with detailed experimental protocols and an exploration of the underlying biological signaling pathways.

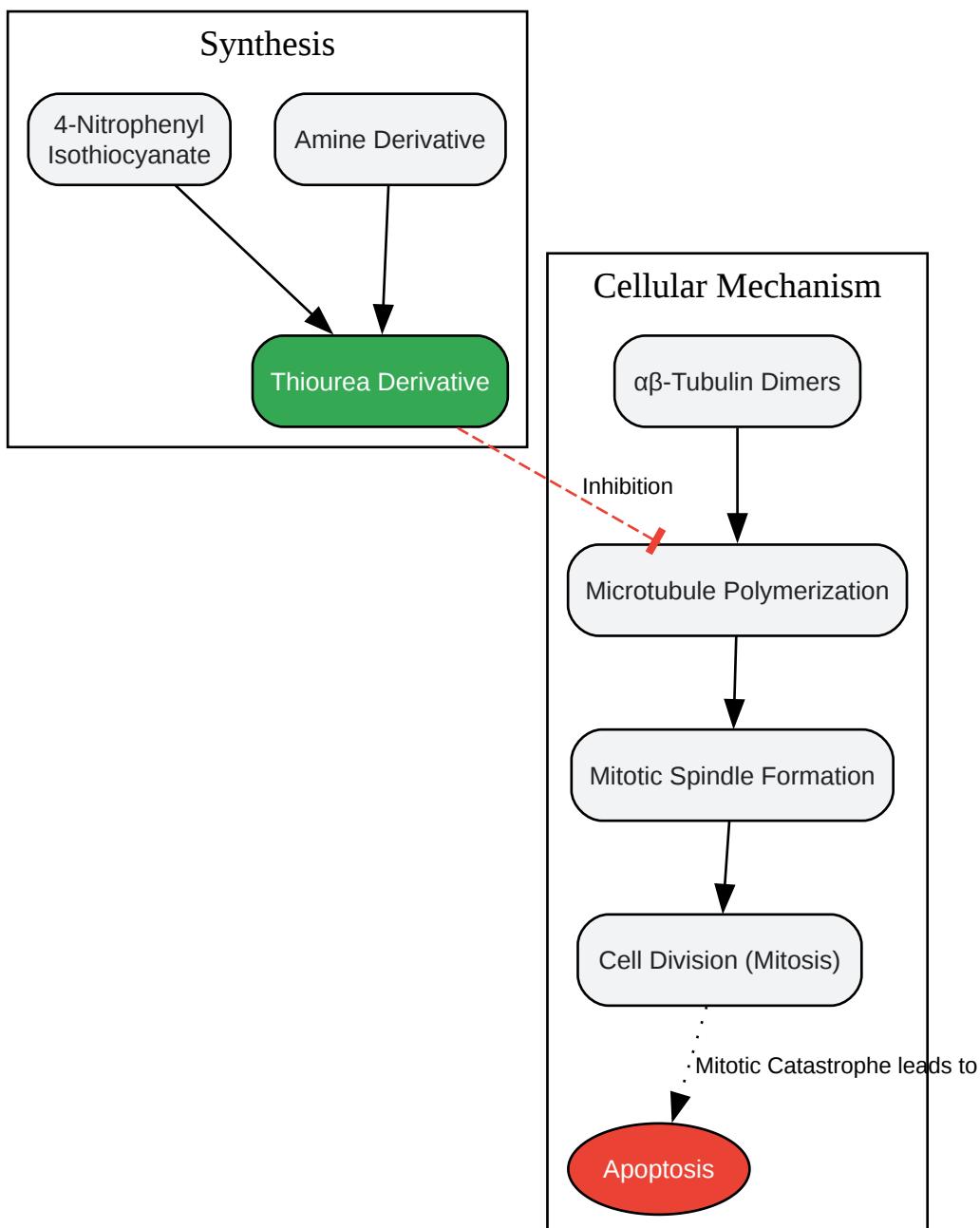
Application in the Synthesis of Antileishmanial Agents

Thiourea derivatives synthesized from 4-NPI have shown promising activity against *Leishmania* species, the protozoan parasites responsible for leishmaniasis. These compounds often target the folate metabolic pathway of the parasite, which is crucial for its survival.

Mechanism of Action: Targeting the Folate Pathway

Leishmania are auxotrophic for folates and must salvage them from their host. Within the parasite, dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are two key enzymes involved in the reduction of folates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Inhibition of these enzymes disrupts the supply of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to parasite death.[\[1\]](#)[\[5\]](#) PTR1 provides a metabolic bypass for DHFR, so simultaneous inhibition of both enzymes is a promising strategy for antileishmanial drug development.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)





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- 5. Combined gene deletion of dihydrofolate reductase-thymidylate synthase and pteridine reductase in Leishmania infantum | PLOS Neglected Tropical Diseases [journals.plos.org]
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